Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

Description

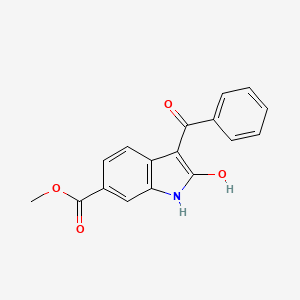

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (CAS: 2093243-16-2) is a substituted indolinone derivative with a molecular formula of C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol. Its structure features a hydroxy(phenyl)methylene group at the 3-position of the indolinone core and a methyl ester at the 6-position (Figure 1). The compound exists predominantly in the (Z)-isomeric form, as confirmed by its SMILES notation: O=C1NC2=CC(C(OC)=O)=CC=C2/C1=C(O)\C3=CC=CC=C3 . It is classified as a synthetic intermediate or impurity in pharmaceutical chemistry, with a purity >95% (HPLC) and storage recommendations at -20°C .

Properties

IUPAC Name |

methyl 3-benzoyl-2-hydroxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-22-17(21)11-7-8-12-13(9-11)18-16(20)14(12)15(19)10-5-3-2-4-6-10/h2-9,18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAXHFYBNNGHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate serves as a building block in organic synthesis. Its structure allows it to be utilized in the synthesis of complex organic molecules and heterocyclic compounds. This compound is particularly useful in the preparation of derivatives that can exhibit enhanced biological activities.

Biology

Research indicates that this compound possesses significant biological activities , which include:

- Antiviral Properties : Studies have shown that oxindole derivatives can inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Activity : The compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cancer cell proliferation.

- Antimicrobial Effects : Preliminary research suggests that it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Medicine

In medicinal chemistry, this compound is being studied for its therapeutic potential in treating diseases such as:

- Idiopathic Pulmonary Fibrosis : It acts as an intermediate in the synthesis of nintedanib esylate, a drug approved for this condition.

- Various Cancers : The compound's ability to inhibit specific kinases involved in cancer progression positions it as a promising candidate for cancer therapy.

Industry

The compound is utilized in the development of:

- Pharmaceuticals : As an intermediate in drug synthesis, it plays a crucial role in creating new therapeutic agents.

- Agrochemicals : Its biological activity may also extend to applications in agricultural chemicals aimed at pest control.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anticancer | Modulates signaling pathways related to tumor growth | |

| Antimicrobial | Exhibits potential antimicrobial properties |

Case Study: Nintedanib Esylate Synthesis

A significant application of this compound is its role as an intermediate in synthesizing nintedanib esylate. Nintedanib has demonstrated efficacy against idiopathic pulmonary fibrosis and certain cancers by inhibiting multiple kinases involved in cellular signaling pathways.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

Methyl 3-(Methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

- CAS : 1168150-46-6

- Molecular Formula: C₁₈H₁₅NO₄

- Molecular Weight : 309.32 g/mol

- Key Difference : Replacement of the hydroxyl (-OH) group with a methoxy (-OCH₃) substituent.

- Impact: The methoxy group enhances lipophilicity, improving membrane permeability compared to the hydroxy analog . Serves as a key intermediate in synthesizing (E)-Intedanib and deuterated derivatives of Nintedanib (angiokinase inhibitors) .

Nintedanib (BIBF-1120)

- CAS : 656247-17-5

- Molecular Formula : C₃₁H₃₃N₅O₄

- Molecular Weight : 539.61 g/mol

- Key Differences: Incorporation of a 4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenylamino group at the methylene position. Exists in the (Z)-configuration.

- Impact :

Methyl-(E)-3-([4-(Methylamino)phenyl]aminophenylmethylene)-2-oxoindoline-6-carboxylate

- CAS: Not specified (Impurity-5 in ).

- Molecular Formula : C₅₆H₅₂N₈O₈

- Molecular Weight : 965.06 g/mol

- Key Differences: Extended aromatic and amino-substituted side chains.

- Likely exhibits altered solubility and pharmacokinetic profiles due to higher molecular weight.

Biological Activity

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a notable compound within the class of oxindole derivatives, which are recognized for their diverse biological activities. This article delves into the compound's biological activity, synthesis methods, and significant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₃N₁O₄

- Molecular Weight : 295.29 g/mol

- IUPAC Name : methyl (E)-3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

- CAS Number : 2036139-30-5

The compound features an indoline core, a hydroxymethylene group, and a phenyl group, contributing to its unique reactivity and biological profile. The synthesis typically involves the Knoevenagel condensation between indoline derivatives and aromatic aldehydes, leading to various derivatives with promising biological activities.

This compound interacts with multiple biological targets, particularly kinases involved in cellular signaling pathways. These interactions are crucial for its therapeutic potential against various diseases, including cancer and fibrosis .

Key Targets

- Kinases : Inhibition of specific kinases affects cell proliferation and survival pathways.

- Receptors : The compound binds to various receptors with high affinity, influencing cellular processes such as apoptosis and cell cycle regulation .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines:

| Cell Line | Cytotoxicity |

|---|---|

| Colon Cancer (SW620) | High |

| Prostate Cancer (PC-3) | Moderate |

| Lung Cancer (NCI-H23) | High |

In studies, compounds structurally related to this oxindole derivative showed cytotoxic effects comparable or superior to established anticancer agents like PAC-1 .

Antiviral and Antimicrobial Activity

The compound also displays potential antiviral and antimicrobial properties. Its structure allows it to disrupt microbial membranes, leading to cell death in various pathogens. This activity is particularly noted against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

-

Cytotoxic Evaluation :

A study evaluated the cytotoxic effects of several oxindole derivatives on human cancer cell lines, revealing that this compound was among the most potent, especially against lung cancer cells . -

Mechanistic Insights :

Investigations into the mechanisms revealed that the compound induces apoptosis through mitochondrial pathways, effectively overcoming resistance mechanisms in cancer cells that express anti-apoptotic proteins like Bcl-2 .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Knoevenagel Condensation :

- Reactants: Indoline derivatives + Aromatic aldehydes.

- Conditions: Typically performed under reflux in organic solvents.

- Yields: Generally high, facilitating further modifications for drug development.

- Alternative Synthetic Routes :

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate?

Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., anhydrous DMF or THF), and reaction time (12–24 hours) to minimize side products like regioisomers or over-oxidized derivatives. Solvent polarity directly impacts reaction kinetics, with aprotic solvents favoring nucleophilic addition at the methylene group. Post-reaction quenching with ice-cold water followed by extraction with ethyl acetate improves yield .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Analytical workflows combine:

- 1H/13C NMR spectroscopy to verify substituent positions and stereochemistry (e.g., distinguishing Z/E isomers via coupling constants).

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (±5 ppm accuracy).

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

Q. What purification strategies are effective for isolating this compound?

- Flash column chromatography (silica gel, hexane/ethyl acetate gradient) separates regioisomers.

- Recrystallization from ethanol/water mixtures enhances crystallinity. Monitor by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) determines absolute configuration. Key parameters:

Q. What biochemical assays validate its kinase inhibitory activity (e.g., VEGFR, FGFR)?

- In vitro kinase assays : Measure IC50 using recombinant kinases (e.g., VEGFR2) with ATP-concentration-dependent fluorescence polarization.

- Cell-based assays : Use endothelial cell proliferation models (IC50 ~13–65 nM for VEGFR/PDGFR inhibition). Cross-validate with Western blotting for phosphorylated receptor levels .

Q. How are synthetic impurities (e.g., Nintedanib Impurity 52) characterized?

Q. How do hydrogen bonding patterns influence crystallization and stability?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into chains (C), rings (R), or intramolecular (S) motifs. For example, the hydroxyl-methylene group forms R²₂(8) rings with carbonyl oxygens, stabilizing the crystal lattice .

Q. How can contradictory biological activity data across studies be resolved?

- Standardized assay protocols : Control variables like cell passage number, serum concentration, and ATP levels.

- Dose-response curves : Use 8–12 concentration points to improve IC50 reliability.

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.